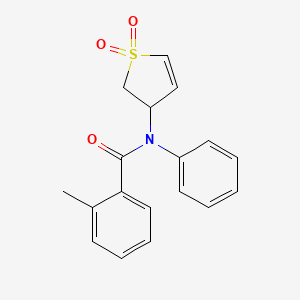

![molecular formula C13H13ClN2O2S B2680878 methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate CAS No. 339278-22-7](/img/structure/B2680878.png)

methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which has been identified as a target for the treatment of various diseases.

Scientific Research Applications

Catalysis and Synthesis

In the field of organic synthesis, derivatives of imidazole compounds have been investigated for their utility in catalyzing various chemical reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and similar compounds serve as efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalysts. These catalysts facilitate the synthesis of complex organic molecules, such as polyhydroquinoline derivatives and tetrasubstituted imidazoles, through one-pot condensation processes under solvent-free conditions, offering clean, simple methods with high yields over short reaction times (Khaligh, 2014); (Davoodnia et al., 2010).

Antiprotozoal Activity

Imidazole derivatives have been synthesized and tested for their antiprotozoal activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies have shown that certain imidazole derivatives exhibit strong activity, with IC50 values in the nanomolar range, potentially offering better effectiveness than standard treatments like metronidazole for these parasites (Pérez‐Villanueva et al., 2013).

Photodegradation Studies

Research into the photodegradation of organic pollutants in water has led to studies on compounds like sulfamethoxazole, where the imidazole ring plays a crucial role in the photodegradation pathways, leading to various photoproducts. Such studies are essential for understanding the environmental fate of pharmaceutical compounds and developing methods for water treatment (Zhou & Moore, 1994).

Drug Design and Medicinal Chemistry

Imidazole rings are a common motif in drug design due to their involvement in hydrogen bonding and their ability to modulate biological activity. Studies have explored the synthesis of imidazole derivatives for their potential as nonpeptide angiotensin II receptor antagonists, highlighting the importance of the imidazole structure in developing new therapeutic agents (Carini et al., 1991).

Advanced Materials and Coordination Chemistry

Imidazole derivatives are also utilized in the construction of advanced materials, such as metal-organic frameworks (MOFs), where they act as ligands to form complex structures with metal ions. These materials have potential applications in gas storage, catalysis, and separation technologies (Dai et al., 2009).

Corrosion Inhibition

The derivatives of imidazole have been assessed for their role in corrosion inhibition, particularly for protecting metals in acidic environments. Research demonstrates that certain imidazole derivatives can serve as effective corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential in industrial applications (Ammal et al., 2018).

properties

IUPAC Name |

methyl 2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-16-11(12(17)18-2)7-15-13(16)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUKBTKONLUXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)

![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)

![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)

![benzo[d]thiazol-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2680817.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)